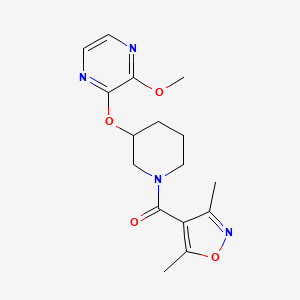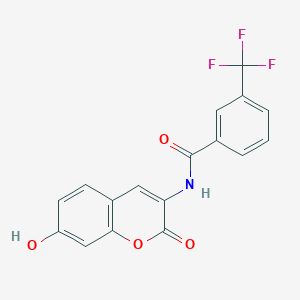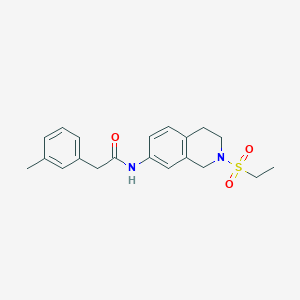![molecular formula C8H8Cl2N2O2 B2855954 N-[(2,4-dichlorobenzyl)oxy]urea CAS No. 338395-14-5](/img/structure/B2855954.png)
N-[(2,4-dichlorobenzyl)oxy]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorobenzyl)oxy]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DCBU and has been used as an herbicide in the past. However, its potential as a research tool has been of particular interest to scientists due to its ability to inhibit photosynthesis in plants.
Applications De Recherche Scientifique
Photosystem II Inhibition in Plant Physiology
[(2,4-dichlorophenyl)methoxy]urea: is utilized in plant physiology research as a chemical inhibitor of photosystem II (PSII). PSII is a crucial component of the photosynthetic process in plants, and inhibitors like this compound are employed to study the electron transfer process and the effects of various stressors on photosynthesis . By blocking electron flow within PSII, researchers can dissect the photosynthetic mechanisms and potentially develop new strategies to enhance crop resistance to environmental stresses.
Antiviral Agent Development
Derivatives of [(2,4-dichlorophenyl)methoxy]urea have been explored for their potential as antiviral agents. The structural flexibility of the urea moiety allows for the creation of compounds that can interfere with viral replication processes. Research into these derivatives could lead to the development of novel antiviral drugs that target specific stages of the viral life cycle .
Herbicide Formulation
The herbicidal properties of N-[(2,4-dichlorobenzyl)oxy]urea derivatives make them candidates for inclusion in herbicide formulations. These compounds can act as growth regulators or inhibitors, affecting weed emergence and growth, which is vital for agricultural management and crop protection .
Antimicrobial Applications
N-[(2,4-dichlorobenzyl)oxy]urea: has been identified as a potential antimicrobial agent. Its application extends to the preservation of pharmaceutical products and possibly as an active ingredient in sanitizing agents. The compound’s ability to disrupt microbial cell processes makes it a valuable tool for controlling microbial contamination .
Cancer Research
Research into the biological activity of [(2,4-dichlorophenyl)methoxy]urea derivatives has indicated potential applications in cancer treatment. By modifying the compound’s structure, scientists aim to develop molecules that can selectively target and inhibit the growth of cancer cells. This line of research is part of the broader effort to discover new chemotherapeutic agents .
Molecular Biology Studies
In molecular biology, N-[(2,4-dichlorobenzyl)oxy]urea can be used as a molecular probe to study protein interactions and enzyme activities. Its ability to bind to certain proteins allows researchers to investigate the function of these proteins in various biological processes .
Mécanisme D'action
Target of Action
The primary target of [(2,4-dichlorophenyl)methoxy]urea, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
DCMU acts as a very specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of PSII, disallowing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of PSII by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This leads to a reduction in the production of ATP and NADPH, two key molecules that provide the energy and electrons needed for the light-independent reactions of photosynthesis .
Pharmacokinetics
Given its use as a herbicide, it is likely to have good environmental stability and persistence, allowing it to remain active in the environment for an extended period .
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and build essential organic compounds . This results in the cessation of plant growth and eventually leads to plant death, making DCMU an effective herbicide .
Action Environment
Environmental factors such as light intensity, temperature, and water availability can influence the action, efficacy, and stability of DCMU . For example, as DCMU’s mode of action involves the inhibition of photosynthesis, its efficacy may be influenced by light intensity . Additionally, factors such as soil type and rainfall can affect the persistence and mobility of DCMU in the environment .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSHZIERDWXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorobenzyl)oxy]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2855872.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2855873.png)
![5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2855876.png)


![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2855882.png)
![2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2855883.png)


![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)

![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)